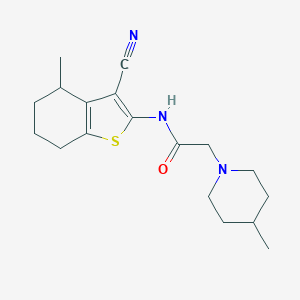
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a key mediator of immune cell signaling, and TAK-659 has shown potential as a therapeutic agent for various immune-related disorders.
Mécanisme D'action
TAK-659 selectively inhibits N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is involved in the activation of various immune cells, including B cells, T cells, and macrophages. By inhibiting N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, TAK-659 can modulate immune cell function and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of cytokine production, and the modulation of immune cell migration. These effects make it a promising therapeutic agent for various immune-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 for lab experiments is its selectivity for N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties, making it suitable for in vivo studies. One limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on TAK-659, including the exploration of its therapeutic potential in various immune-related disorders, the optimization of its pharmacokinetic properties, and the development of novel N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 on immune cell signaling and function.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the condensation of 2-aminobenzothiophene with ethyl cyanoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-methylpiperidine-4-carboxylic acid chloride to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various immune-related disorders, including autoimmune diseases, inflammatory disorders, and cancer. It has shown promising results in preclinical studies, demonstrating its ability to inhibit N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide signaling and modulate immune cell function.
Propriétés
Formule moléculaire |
C18H25N3OS |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C18H25N3OS/c1-12-6-8-21(9-7-12)11-16(22)20-18-14(10-19)17-13(2)4-3-5-15(17)23-18/h12-13H,3-9,11H2,1-2H3,(H,20,22) |
Clé InChI |
VXADJRVIHVUGGG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
SMILES canonique |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2-(3-methoxyphenyl)-5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276263.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)
![2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B276265.png)
![3-amino-5-methyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276268.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276270.png)
![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)
![3-amino-5-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276272.png)